(S,S)-Benthiavalicarb-isopropyl (S,S)-Benthiavalicarb-isopropyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13977150
InChI: InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15-/m0/s1
SMILES:
Molecular Formula: C18H24FN3O3S
Molecular Weight: 381.5 g/mol

(S,S)-Benthiavalicarb-isopropyl

CAS No.:

Cat. No.: VC13977150

Molecular Formula: C18H24FN3O3S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

(S,S)-Benthiavalicarb-isopropyl -

Specification

Molecular Formula C18H24FN3O3S
Molecular Weight 381.5 g/mol
IUPAC Name propan-2-yl N-[(2S)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C18H24FN3O3S/c1-9(2)15(22-18(24)25-10(3)4)16(23)20-11(5)17-21-13-7-6-12(19)8-14(13)26-17/h6-11,15H,1-5H3,(H,20,23)(H,22,24)/t11-,15-/m0/s1
Standard InChI Key USRKFGIXLGKMKU-NHYWBVRUSA-N
Isomeric SMILES C[C@@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C
Canonical SMILES CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)OC(C)C

Introduction

Chemical Structure and Stereochemistry

Molecular Configuration

(S,S)-Benthiavalicarb-isopropyl features a 6-fluoro-1,3-benzothiazole backbone coupled with a valinamide carbamate group. Its stereochemistry is defined by two chiral centers, resulting in the (S,S) configuration. This spatial arrangement critically impacts its fungicidal efficacy, as the (R)-isomer is often the primary bioactive form, while the (S,S)-isomer may serve as a minor component or impurity .

Table 1: Key Identifiers

PropertyValueSource
CAS Number (S,S-isomer)221654-72-4
CAS Number (general form)177406-68-7
IUPAC Namepropan-2-yl N-[(2S)-1-[[(1S)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
SMILESCC(C)OC(=O)NC@@HC(=O)NC@@Hc1nc2ccc(F)cc2s1

Physical and Chemical Properties

Thermodynamic and Solubility Data

(S,S)-Benthiavalicarb-isopropyl is a solid compound with a melting point of 152°C and a predicted boiling point of 550.6°C . It exhibits limited solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol but remains stable under controlled storage conditions (+20°C) .

Table 2: Physicochemical Properties

PropertyValueSource
Density1.222 g/cm³
pKa11.34 ± 0.46
Solubility (DMSO)Slightly soluble
Storage Temperature+20°C

Applications in Agriculture

Fungicidal Use

(S,S)-Benthiavalicarb-isopropyl is primarily employed to combat downy mildew (Plasmopara viticola) in vineyards and tomato crops. Its application aligns with integrated pest management strategies, offering targeted action with minimal phytotoxicity . Regulatory guidelines in the European Union specify residue limits for this compound, reflecting its controlled usage in food crops .

Environmental Considerations

While the compound demonstrates low acute toxicity to mammals (LD₅₀ > 2,000 mg/kg in rats), its persistence in aquatic ecosystems raises concerns. Studies indicate potential endocrine-disrupting effects in fish, necessitating stringent runoff mitigation measures .

Biological Interactions and Toxicology

Interaction with Human Serum Albumin

A 2020 study employing spectroscopic and molecular docking techniques revealed that (S,S)-Benthiavalicarb-isopropyl binds to human serum albumin (HSA) via static quenching . Key findings include:

  • Binding Constants: Ka=2.5×104M1K_a = 2.5 \times 10^4 \, \text{M}^{-1} at 298 K.

  • Forces Involved: Hydrogen bonding and van der Waals interactions dominate.

  • Structural Impact: Minor conformational changes in HSA’s α-helical content, as evidenced by circular dichroism spectra .

This interaction suggests potential pharmacokinetic implications, though clinical relevance remains under investigation.

RegionClassificationRequirements
European UnionControlled ProductPermits for handling
United StatesEPA-RegisteredResidue limits enforced

Research Advancements

Stability and Degradation

Recent investigations highlight hydrolysis as a primary degradation pathway, yielding non-toxic metabolites under alkaline conditions. Field trials demonstrate a half-life of 5–7 days in soil, influenced by organic matter content.

Synergistic Formulations

Ongoing research explores combinations with other fungicides (e.g., azoxystrobin) to enhance efficacy and reduce resistance development. Preliminary data indicate a 30% improvement in mildew suppression compared to solo applications.

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